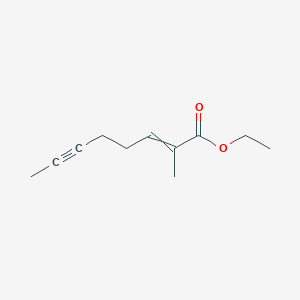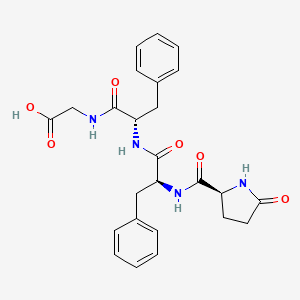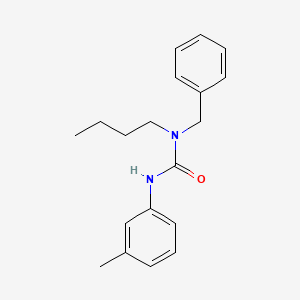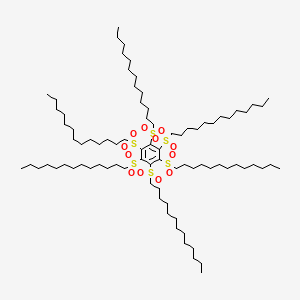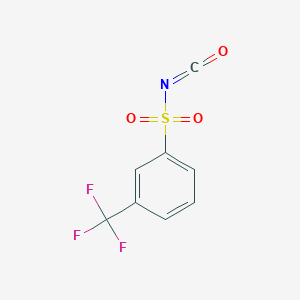diphenyl-lambda~5~-phosphane CAS No. 89807-16-9](/img/structure/B14384194.png)
[3-(Dimethylphosphoryl)propyl](oxo)diphenyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is a phosphine oxide compound with a unique structure that includes both dimethylphosphoryl and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine oxide, followed by the addition of the alkylating agent to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound has potential applications in biology, particularly in the development of phosphine oxide-based probes for imaging and sensing. Its unique structure allows for selective binding to biological targets, making it useful in diagnostic and therapeutic applications.
Medicine
In medicine, 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be leveraged to deliver therapeutic agents to specific sites in the body.
Industry
In industry, the compound is used as a flame retardant and plasticizer. Its thermal stability and ability to interact with polymer matrices make it suitable for enhancing the properties of various materials.
Mécanisme D'action
The mechanism of action of 3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, facilitating the formation of stable complexes. The compound can also undergo redox reactions, which can modulate its activity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the dimethylphosphoryl group.
Dimethylphenylphosphine oxide: Contains a single phenyl group and two methyl groups.
Diphenylphosphine oxide: Lacks the dimethylphosphoryl group but has two phenyl groups.
Uniqueness
3-(Dimethylphosphoryl)propyldiphenyl-lambda~5~-phosphane is unique due to the presence of both dimethylphosphoryl and diphenyl groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to form stable complexes with metal ions and undergo diverse chemical reactions sets it apart from similar compounds.
Propriétés
Numéro CAS |
89807-16-9 |
|---|---|
Formule moléculaire |
C17H22O2P2 |
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
[3-dimethylphosphorylpropyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O2P2/c1-20(2,18)14-9-15-21(19,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3 |
Clé InChI |
BHTLCEZVGVJNJA-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)CCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)
![Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate](/img/structure/B14384128.png)
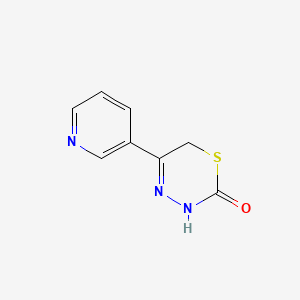

![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)

